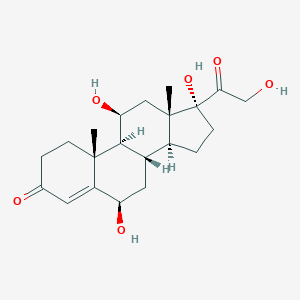

6beta-Hydroxycortisol

説明

Structure

3D Structure

特性

CAS番号 |

53-35-0 |

|---|---|

分子式 |

C21H30O6 |

分子量 |

378.5 g/mol |

IUPAC名 |

(10R,13S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19-,20-,21-/m0/s1 |

InChIキー |

GNFTWPCIRXSCQF-DGNIKEFHSA-N |

SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

異性体SMILES |

C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O |

正規SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

他のCAS番号 |

53-35-0 174866-45-6 |

同義語 |

(6β,11β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione; _x000B_6β,17-Dihydroxycorticosterone; 6β,11β,17α,21-Tetrahydroxypregn-_x000B_4-en-3,20-dione; NSC 76163; Hydrocortisone Impurity D (EP) |

製品の起源 |

United States |

Metabolic Pathways and Enzymatic Regulation of 6β Hydroxycortisol

In Vivo Metabolic Clearance of Cortisol to 6β-Hydroxycortisol

The metabolic conversion of cortisol to 6β-hydroxycortisol is a key pathway for its clearance from the body. wikipedia.org This hydroxylation reaction is catalyzed in vivo predominantly by the Cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and intestines. wikipedia.orgnih.govresearchgate.netmdpi.com For this reason, 6β-hydroxycortisol is often used as an endogenous biomarker to assess the in vivo activity of CYP3A4. wikipedia.org

In vitro studies using human liver microsomes (HLMs) have demonstrated that CYP3A4 is responsible for the majority of 6β-hydroxylation of both cortisol and its interconvertible metabolite, cortisone (B1669442). nih.gov Inhibition of CYP3A4 with specific inhibitors like ketoconazole (B1673606) and troleandomycin (B1681591) can decrease the 6β-hydroxylation of cortisol by 79-88%. nih.govresearchgate.net While CYP3A4 is the major contributor, other enzymes play a minor role; for instance, cortisol 6β-hydroxylation has also been observed with CYP2B6. nih.gov The intrinsic clearance (CLint) for cortisol hydroxylation mediated by CYP3A4 is substantially higher—approximately 40-fold greater—than that mediated by CYP2B6. nih.gov

It is also important to note the role of 11-β-hydroxysteroid dehydrogenase (11β-HSD), which reversibly converts cortisol and 6β-hydroxycortisol to cortisone and 6β-hydroxycortisone, respectively. nih.gov Because of this interconversion, a comprehensive assessment of CYP3A4 activity in vivo often involves measuring the formation clearance of both 6β-hydroxycortisol and 6β-hydroxycortisone combined. nih.gov

Table 1: In Vitro Kinetic Parameters for 6β-Hydroxylation by CYP3A4 Data sourced from studies on recombinantly expressed enzymes.

| Substrate | Km (μM) | Vmax (pmol/min/pmol CYP3A4) | Intrinsic Clearance (CLint) (mL/min/nmol CYP3A4) |

| Cortisol | 148 ± 25 | 27 ± 2 | 0.18 |

| Cortisone | 89 ± 9 | 15.2 ± 0.7 | 0.17 |

| Source: nih.gov |

Factors Influencing 6β-Hydroxylase Activity in Cortisol Metabolism

The activity of the CYP3A enzymes responsible for cortisol's 6β-hydroxylation exhibits significant inter-individual variability. pa2online.orgjst.go.jp This variation is not due to a single cause but is influenced by a combination of genetic makeup, environmental exposures, and the physiological or pathological state of the individual. jst.go.jp

Genetic variations are a primary cause of the wide range of CYP3A activity observed among individuals. jst.go.jpfrontiersin.org While numerous genetic variants exist, two haplotypes, CYP3A53 and CYP3A422, are particularly well-studied and used in clinical practice. frontiersin.orgfrontiersin.org It is estimated that genetic factors may account for at least 60% of the variability in CYP3A4 activity. frontiersin.orgfrontiersin.org

CYP3A53 (rs776746): This is the most widely studied genetic variant within the CYP3A locus. frontiersin.org It is a loss-of-function variant characterized by a splice defect in intron 3, which creates a premature stop codon. frontiersin.org This leads to a truncated, nonfunctional protein. nih.gov Individuals with the CYP3A53/*3 genotype are considered non-expressors and have significantly lower CYP3A5 expression levels compared to those carrying at least one functional *1 allele. frontiersin.org

CYP3A422 (rs35599367): This allele involves a G to A substitution in intron 6. frontiersin.org The presence of the CYP3A422 allele results in decreased enzyme activity due to the increased formation of a truncated, alternative splice variant. frontiersin.orgnih.gov

The presence of these polymorphisms can significantly impact the metabolism of drugs and endogenous compounds like cortisol. jst.go.jpnih.gov For instance, in studies of tacrolimus (B1663567) metabolism, the CYP3A53 variant explains about 12.5% of the variability in drug concentrations, and this figure rises to 16.9% when the CYP3A422 variant is also considered. frontiersin.orgfrontiersin.org

Table 2: Key Genetic Polymorphisms Affecting CYP3A Activity

| Allele | Gene | Functional Effect | Consequence for Cortisol Metabolism |

| CYP3A53 | CYP3A5 | Loss-of-function; premature stop codon leads to nonfunctional protein. frontiersin.orgnih.gov | Reduced overall CYP3A-mediated metabolism in carriers. |

| CYP3A422 | CYP3A4 | Decreased enzyme activity due to alternative splicing. frontiersin.orgnih.gov | Reduced rate of 6β-hydroxylation of cortisol. |

CYP3A enzyme expression and activity are regulated by various external factors, including drugs, chemicals, and dietary components. mdpi.com

Inducers: Certain substances can increase the expression of CYP3A4, leading to accelerated metabolism of its substrates. This results in an increased conversion of cortisol to 6β-hydroxycortisol. Well-known inducers of CYP3A4 include the antibiotic rifampicin (B610482) and some antiepileptic drugs like phenobarbital (B1680315) and diphenylhydantoin. nih.govakjournals.com Cortisol itself can also act as an inducer of its own metabolizing enzymes. akjournals.com

Inhibitors: Conversely, other compounds can inhibit CYP3A4 activity, slowing down cortisol clearance. wikipedia.org This leads to a reduced formation of 6β-hydroxycortisol. Potent inhibitors include azole antifungal agents like ketoconazole and itraconazole (B105839). nih.govbenthamdirect.com

Dietary Influences: Natural compounds found in common foods can also alter CYP3A activity. mdpi.com A prominent example is grapefruit juice, which contains components that inhibit CYP3A enzymes. mdpi.com Dietary habits, such as the consumption of high-fat diets, may also affect the basal expression of CYP3A genes. mdpi.com

The body's own state, including age, sex, and the presence of disease, can significantly modulate 6β-hydroxylase activity.

The activity of CYP3A enzymes changes throughout the human lifespan. nih.gov In adults, studies have shown that the urinary excretion of 6β-hydroxycortisol relative to cortisol tends to decrease after the age of 50-60 years, suggesting a decline in CYP3A activity. researchgate.netresearchgate.net Findings in neonates and children have been more conflicting and require further investigation. researchgate.net

A prospective twin study provided insight into the heritability of CYP3A4 activity during adolescence. The study measured cortisol metabolites at ages 9, 12, and 17 and found that the contribution of genetic factors to CYP3A4 activity peaked at age 12 (67% heritability) before decreasing at age 17. uu.nl This suggests that while genetics play a strong role, environmental factors become more influential in late adolescence. uu.nl

Table 3: Heritability Estimates of CYP3A4 Activity Index During Adolescence

| Age | Heritability (Genetic Factors) | Unshared Environmental Factors |

| 9 years | 42% | 58% |

| 12 years | 67% | 33% |

| 17 years | 0% | 79% (remainder shared environment) |

| Source: uu.nl |

Evidence suggests that sex is a significant factor influencing CYP3A activity. nih.gov Several studies have indicated that women tend to have higher CYP3A4 expression and activity than men. nih.gov This sex-based difference is reflected in the metabolism of cortisol, with women showing a more rapid conversion of cortisol to 6β-hydroxycortisol. nih.gov This may be due to the influence of female sex steroids like estrogen, which are thought to play a role in modulating CYP3A expression. pa2online.org While some investigations have reported diverging results, many studies support higher CYP3A4 activity in women. researchgate.netnih.govresearchgate.net For example, a study involving fluvoxamine (B1237835) (a CYP3A inhibitor) found that the baseline urinary 6β-hydroxycortisol:cortisol molar ratio was higher in women (12.61 ± 8.73) than in men (7.32 ± 2.52). nih.gov

Physiological and Pathological States

Pregnancy and Menstrual Cycle

The metabolic landscape of the body undergoes significant shifts during pregnancy, partly to accommodate the developing fetus. These changes can influence the activity of various enzymes, including those responsible for cortisol metabolism. Research indicates that pregnancy can lead to an induction of drug-metabolizing enzymes. researchgate.net Specifically, the urinary ratio of 6β-hydroxycortisol to cortisol has been observed to increase substantially, with one study reporting a 300% rise in the third trimester, which then returns to baseline levels within three months after delivery. nih.gov This suggests an increased activity of the CYP3A4 enzyme, which is responsible for the 6β-hydroxylation of cortisol. ebi.ac.ukwikipedia.org A study involving HIV-infected pregnant women in their third trimester also noted high within-day variability in the 6β-hydroxycortisol to cortisol ratio. researchgate.net

In contrast to the pronounced effects of pregnancy, the menstrual cycle appears to have a less significant impact on the baseline activity of CYP3A4 as measured by the 6β-hydroxycortisol/cortisol ratio. Several studies have found no significant variations in this ratio across the different phases of the menstrual cycle, including the follicular, ovulatory, and luteal phases. nih.govresearchgate.netwalshmedicalmedia.com For instance, one study involving ten premenopausal women found no difference in the urinary 6β-hydroxycortisol:cortisol molar ratios between the mid-follicular and mid-luteal phases. nih.gov Another study analyzing 26 complete menstrual cycles confirmed that the 6β-hydroxycortisol/cortisol ratio did not vary between the follicular, ovulatory, and luteal phases. researchgate.net However, the same study did find a significant association between the 6β-hydroxycortisol/cortisol ratio and progesterone (B1679170) levels during the follicular and ovulatory phases. researchgate.net Despite some conflicting reports on whether the ratio is higher in men or women, the influence of the menstrual cycle itself on this specific metabolic marker is generally considered to be minimal. nih.govresearchgate.net

Disease States (e.g., Cardiac Disease, Liver Cirrhosis, Traumatic Brain Injury)

The formation of 6β-hydroxycortisol can be significantly altered in various disease states, reflecting changes in the activity of the primary metabolizing enzyme, CYP3A4.

Cardiac Disease: In patients with cardiac disease, the diurnal variations in the excretion of urinary free cortisol and 6β-hydroxycortisol have been found to be parallel. ebi.ac.ukresearchgate.net This results in a relatively stable 6β-hydroxycortisol/urinary free cortisol ratio throughout the day. ebi.ac.ukresearchgate.net Research has also shown a strong correlation between the 24-hour value of both 6β-hydroxycortisol excretion and the 6β-hydroxycortisol/urinary free cortisol ratio with values from shorter collection periods, particularly the overnight interval. ebi.ac.ukresearchgate.net This suggests that in severely ill cardiac patients, an overnight or morning urine sample can accurately reflect the 24-hour values. ebi.ac.ukresearchgate.net Furthermore, studies on cardiac patients have been used to evaluate the inhibitory effects of drugs like amiodarone (B1667116) on CYP3A activity, where a significant decrease in the 24-hour urinary excretion of 6β-hydroxycortisol and its ratio to cortisol was observed after treatment. nih.gov

Liver Cirrhosis: Since the liver is the primary site of CYP3A4 activity, liver diseases can profoundly impact 6β-hydroxycortisol production. Studies in patients with chronic liver cirrhosis have demonstrated a reduction in the metabolic activity of CYP3A4, as indicated by a decreased urinary ratio of 6β-hydroxycortisol to cortisol. nih.govresearchgate.netresearchmap.jpdbcls.jp This reduction is more pronounced in patients with more severe liver injury, such as those classified as Child-Pugh class C. nih.govresearchgate.net A significant correlation has also been observed between the urinary 6β-hydroxycortisol/cortisol ratio and serum albumin levels, suggesting that the impaired synthesis of hepatic proteins, including CYP3A4, affects cortisol metabolism. nih.gov The presence of cholestasis in cirrhotic patients in the Child-Pugh class B has also been shown to influence this ratio. nih.govresearchgate.net

Traumatic Brain Injury (TBI): Following a traumatic brain injury, there is evidence of a non-specific enzyme induction. nih.gov Studies have shown statistically significant increases in the urinary 6β-hydroxycortisol to cortisol ratio in patients with severe head injuries. nih.gov This increase in the ratio correlated with changes in the clearance of valproate, a drug also metabolized by hepatic enzymes, further suggesting an induction of metabolic pathways in response to brain trauma. nih.gov It is important to note that TBI can also lead to pituitary dysfunction, including adrenal insufficiency, which would directly impact cortisol levels and consequently the interpretation of the 6β-hydroxycortisol to cortisol ratio. dntb.gov.uaspedpr.com

Circadian and Diurnal Rhythmicity

The production and excretion of 6β-hydroxycortisol, much like its parent compound cortisol, are subject to significant time-dependent variations, specifically circadian and diurnal rhythms. nih.gov The urinary ratio of 6β-hydroxycortisol to cortisol exhibits a notable diurnal variation within individuals, with one study reporting an average 2.8-fold difference throughout the day. nih.gov This intra-individual variability underscores the importance of standardized collection times for urine samples when assessing this ratio. nih.gov

Research has demonstrated that the excretion of both 6β-hydroxycortisol and cortisol follows a diurnal pattern. ebi.ac.ukresearchgate.net However, the parallelism of these rhythms can differ. In healthy individuals, the diurnal variations of 6β-hydroxycortisol and cortisol may not be perfectly parallel, leading to fluctuations in their ratio during the day. walshmedicalmedia.com In contrast, a study on cardiac patients found that the diurnal variations in the excretion of urinary free cortisol and 6β-hydroxycortisol were parallel, resulting in a more stable ratio throughout the day. ebi.ac.ukresearchgate.net

Due to this inherent rhythmicity, the use of random urine samples for assessing the 6β-hydroxycortisol to cortisol ratio can be misleading and may lead to false evaluations. nih.gov It is recommended that 24-hour urine collections are used to obtain a more robust and reliable measure of the inter-individual differences in this metabolic ratio, which serves as a noninvasive index of CYP3A activity. nih.govnih.gov When 24-hour collection is not feasible, overnight or morning samples have been shown to correlate well with the 24-hour values, particularly in certain patient populations like those with cardiac disease. ebi.ac.ukresearchgate.net

Data Tables

Table 1: Effect of Disease State on Urinary 6β-Hydroxycortisol/Cortisol Ratio

| Disease State | Key Findings | Reference |

| Cardiac Disease | Diurnal variations in urinary free cortisol and 6β-hydroxycortisol excretion are parallel, leading to a stable ratio. Overnight/morning urine samples can reflect 24-hour values. | ebi.ac.ukresearchgate.net |

| Liver Cirrhosis | Reduced urinary 6β-hydroxycortisol/cortisol ratio, more pronounced in severe liver injury (Child-Pugh class C). Positive correlation with serum albumin. | nih.govresearchgate.netresearchmap.jp |

| Traumatic Brain Injury | Statistically significant increase in the urinary 6β-hydroxycortisol to cortisol ratio, suggesting non-specific enzyme induction. | nih.gov |

Table 2: Influence of Physiological Rhythms on 6β-Hydroxycortisol

| Rhythm | Key Findings | Reference |

| Diurnal Rhythm | The urinary 6β-hydroxycortisol to cortisol ratio shows significant intra-individual diurnal variation (average 2.8-fold). The excretion of both 6β-hydroxycortisol and cortisol follows a diurnal pattern. | ebi.ac.ukresearchgate.netnih.gov |

| Circadian Rhythm | The use of random urine samples is not reliable due to circadian variations. 24-hour urine collection provides a more robust measure of the metabolic ratio. | nih.govnih.gov |

6β Hydroxycortisol As a Biomarker in Research

Utility as an Endogenous Probe for Cytochrome P450 3A Activity

6β-Hydroxycortisol serves as an endogenous probe for the activity of cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4. wikipedia.orgebi.ac.uk The ratio of 6β-hydroxycortisol to its parent compound, cortisol, in urine or plasma is widely used to phenotype CYP3A activity. nih.govdrugbank.com This non-invasive approach avoids the need to administer exogenous probe drugs. nih.govresearchgate.net

The formation of 6β-hydroxycortisol from cortisol is a key metabolic pathway mediated by CYP3A4. wikipedia.orgnih.gov Therefore, measuring the levels of this metabolite provides an indirect measure of the enzyme's activity. wikipedia.org The urinary ratio of 6β-hydroxycortisol to cortisol is a commonly utilized metric, as it helps to correct for the natural circadian fluctuations in cortisol levels. drugbank.comnih.gov This allows for consistent measurements over a 24-hour period without the necessity of collecting urine for the entire duration. drugbank.comnih.gov Both single spot urine collections, particularly from the first morning void, and 24-hour urine collections have been shown to be effective for this purpose. nih.govcapes.gov.brcapes.gov.br

The urinary excretion of 6β-hydroxycortisol is a well-established method for evaluating the induction or inhibition of CYP3A enzymes by various drugs. ebi.ac.uknih.gov

CYP3A Induction : Drugs that induce CYP3A4 activity increase the conversion of cortisol to 6β-hydroxycortisol, leading to a higher urinary ratio of 6β-hydroxycortisol to cortisol. wikipedia.org This has been demonstrated with known inducers like rifampicin (B610482) and certain anticonvulsants. nih.govcapes.gov.brnih.gov For instance, a study involving the administration of rifampin showed a significant increase in the mean morning spot urinary 6β-hydroxycortisol/cortisol ratio. capes.gov.brcapes.gov.br

CYP3A Inhibition : Conversely, drugs that inhibit CYP3A4 slow down the metabolism of cortisol, resulting in a decreased urinary ratio of 6β-hydroxycortisol to cortisol. wikipedia.org This has been observed with potent inhibitors like itraconazole (B105839) and clarithromycin (B1669154). nih.govnih.gov A study demonstrated a significant decrease in the formation clearance of 6β-hydroxycortisol and 6β-hydroxycortisone after single doses of itraconazole, indicating its utility in detecting moderate to potent CYP3A4 inhibition. ebi.ac.uknih.govresearchgate.net

The measurement of the 6β-hydroxycortisol to cortisol ratio is particularly useful when subjects can act as their own controls, allowing for a clear assessment of the change in CYP3A activity following drug administration. nih.govresearchgate.net

| Condition | Effect on CYP3A4 Activity | Change in 6β-Hydroxycortisol/Cortisol Ratio | Example Drugs |

|---|---|---|---|

| Induction | Increase | Increase | Rifampicin, Anticonvulsants |

| Inhibition | Decrease | Decrease | Itraconazole, Clarithromycin |

While exogenous probe drugs like midazolam and erythromycin (B1671065) are considered standard for assessing CYP3A4 activity, 6β-hydroxycortisol offers a non-invasive alternative. nih.govnih.gov

Midazolam : Often referred to as the "gold standard" probe for CYP3A4/5 activity, midazolam's clearance is a sensitive measure of enzyme function. researchgate.netnih.gov However, studies comparing the urinary 6β-hydroxycortisol/cortisol ratio with midazolam clearance have shown mixed results. Some studies report a lack of significant correlation under basal conditions, suggesting that the endogenous marker may not be as reliable for determining absolute CYP3A4 activity. researchgate.netmdpi.com

Erythromycin : The erythromycin breath test is another established method for phenotyping CYP3A4. researchgate.net Similar to midazolam, comparisons with the 6β-hydroxycortisol/cortisol ratio have highlighted the high inter- and intra-individual variability of the endogenous marker. researchgate.net

A key advantage of using 6β-hydroxycortisol is that it avoids exposing individuals to additional drugs, which is particularly beneficial in early-phase clinical trials and for vulnerable populations. nih.govresearchgate.net However, the reliability of the 6β-hydroxycortisol/cortisol ratio for determining the actual activity of CYP3A4 is debated, with some research suggesting it is more suitable for evaluating changes in enzyme activity within an individual rather than comparing activity between individuals. nih.govresearchgate.net

The specificity and sensitivity of 6β-hydroxycortisol as a biomarker for CYP3A activity are crucial considerations.

Specificity : The 6β-hydroxylation of cortisol is predominantly catalyzed by CYP3A4, making the formation of 6β-hydroxycortisol a relatively specific marker for the activity of this enzyme. wikipedia.orgnih.govresearchgate.net However, the contribution of other enzymes to this metabolic pathway is a point of ongoing research. The specificity of the urinary 6β-hydroxycortisol/cortisol ratio for CYP3A activity has been a subject of debate. ebi.ac.uknih.govresearchgate.net

Sensitivity : The urinary 6β-hydroxycortisol/cortisol ratio is sensitive enough to detect both induction and inhibition of CYP3A4. ebi.ac.uknih.gov Studies have shown that it can identify moderate to potent CYP3A4 inhibition. ebi.ac.uknih.gov However, due to significant intra- and inter-individual variability, its sensitivity for detecting small changes in enzyme activity or for accurately phenotyping baseline CYP3A4 activity across a population may be limited. capes.gov.brcapes.gov.brnih.govresearchgate.net The ratio can vary more than 20-fold among healthy individuals. ebi.ac.uknih.govresearchgate.net

Despite these limitations, the non-invasive nature of measuring urinary 6β-hydroxycortisol and its responsiveness to changes in enzyme activity make it a valuable tool in clinical pharmacology research. nih.govresearchgate.net

Comparison with Exogenous Probe Drugs (e.g., Midazolam, Erythromycin)

Emerging Applications in Specific Research Areas

The utility of 6β-hydroxycortisol as a biomarker extends to specialized fields of research, offering valuable insights into the sources of variability in drug responses.

Investigation of Drug-Drug and Food-Drug Interactions

The formation of 6β-Hydroxycortisol is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, making its measurement a valuable tool for investigating drug-drug and food-drug interactions. ebi.ac.uknih.gov Since CYP3A4 is responsible for the metabolism of a vast number of clinically used drugs, any substance that induces or inhibits this enzyme can lead to significant changes in drug efficacy and safety. ebi.ac.uknih.gov By monitoring the levels of 6β-Hydroxycortisol, typically as a ratio to cortisol in urine (6β-hydroxycortisol/cortisol ratio), researchers can assess the impact of a given compound on CYP3A4 activity in a non-invasive manner. ebi.ac.uknih.govnih.gov

Drug-Drug Interactions:

The utility of 6β-Hydroxycortisol as a biomarker has been demonstrated in numerous studies involving drugs that are known inducers or inhibitors of CYP3A4.

CYP3A4 Inducers: Drugs that increase the activity of CYP3A4 lead to accelerated cortisol metabolism, resulting in a higher urinary 6β-hydroxycortisol/cortisol ratio. wikipedia.org For instance, treatment with the potent CYP3A4 inducer rifampicin has been shown to cause a notable increase in this ratio. nih.gov Similarly, anticonvulsant medications are well-known inducers, and their administration is associated with increased 6β-Hydroxycortisol excretion. nih.govendocrine-abstracts.org The herbal supplement St. John's Wort is another prominent example; studies have shown that its consumption significantly increases the urinary 6β-hydroxycortisol/cortisol ratio, confirming its role as a CYP3A4 inducer and highlighting the potential for interactions with other drugs metabolized by this enzyme. nih.govclinicaltrials.govnih.gov

CYP3A4 Inhibitors: Conversely, drugs that inhibit CYP3A4 slow down the conversion of cortisol, leading to a decrease in the 6β-hydroxycortisol/cortisol ratio. wikipedia.org Itraconazole, a potent CYP3A4 inhibitor, has been shown to cause a dose-dependent decrease in the formation clearance of 6β-Hydroxycortisol. nih.gov This inhibitory effect is also observed with other drugs, such as the protease inhibitor boceprevir. clinicaltrials.gov Research using inhibitors like itraconazole has helped to quantify the contribution of CYP3A4 to cortisol metabolism, suggesting that approximately 60% of cortisol's 6β-hydroxylation is dependent on this enzyme. ebi.ac.uknih.gov

The following table summarizes findings from studies investigating the effect of various drugs on CYP3A4 activity, as measured by 6β-Hydroxycortisol levels.

| Drug/Compound | Class | Effect on CYP3A4 | Impact on 6β-Hydroxycortisol/Cortisol Ratio | Reference |

| St. John's Wort | Herbal Supplement | Inducer | Significant Increase | nih.gov |

| Rifampicin | Antibiotic | Inducer | Increase | nih.gov |

| Anticonvulsants | Various | Inducer | Increase | nih.govendocrine-abstracts.org |

| Itraconazole | Antifungal | Inhibitor | Significant Decrease | nih.gov |

| Quazepam | Benzodiazepine | Substrate | Decreased plasma concentration after SJW induction | nih.gov |

Food-Drug Interactions:

A notable example of a food-drug interaction investigated using this biomarker is with grapefruit juice. Grapefruit juice is a known inhibitor of intestinal CYP3A4. Studies have shown that ingestion of grapefruit juice leads to a significant decrease in the urinary 6β-hydroxycortisol/cortisol ratio in the hours immediately following consumption. nih.gov This finding suggests that some of cortisol's metabolism occurs in the gut mucosa and can be affected by dietary components, which has implications for the interpretation of the 6β-hydroxycortisol/cortisol ratio as a specific marker of hepatic CYP3A4 activity. nih.gov

Analytical Methodologies for 6β Hydroxycortisol Quantification in Research

Advanced Chromatographic and Mass Spectrometric Techniques

Modern analytical approaches for 6β-hydroxycortisol primarily rely on the separation power of chromatography coupled with the specificity and sensitivity of mass spectrometry. walshmedicalmedia.com These methods are essential for distinguishing 6β-hydroxycortisol from structurally similar endogenous steroids in complex biological matrices like urine and plasma. taylorandfrancis.com

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of 6β-hydroxycortisol. nih.gov HPLC methods, often paired with ultraviolet (UV) detection, can simultaneously determine 6β-hydroxycortisol and its parent compound, cortisol. oup.com A typical HPLC-UV method involves solid-phase extraction (SPE) to clean up the sample, followed by separation on a reversed-phase C18 column. nih.govoup.com For instance, one method achieved separation of 6β-hydroxycortisol, cortisol, cortisone (B1669442), and 6β-hydroxycortisone within 31 minutes, using a UV detector set at 245 nm. oup.com The lower limit of quantification (LLOQ) for this method was reported as 5 ng/mL. oup.com

To enhance sensitivity, fluorescent derivatization can be employed. One such HPLC method with fluorescence detection (HPLC-FLD) reported a limit of detection (LOD) of 0.5 ng/mL for 6β-hydroxycortisol in plasma or urine after derivatization. encyclopedia.pub Another study successfully separated the stereoisomers 6α-hydroxycortisol and 6β-hydroxycortisol using a reversed-phase hybrid column with UV detection at 239 nm, achieving a lower limit of quantification of 41.08 ng/mL for 6β-hydroxycortisol. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the most widely used and robust method for quantifying 6β-hydroxycortisol due to its superior sensitivity and specificity. nih.govjst.go.jpnih.gov This technique couples the separation capabilities of liquid chromatography (often ultra-high performance liquid chromatography, or UPLC/UHPLC) with the precise detection of tandem mass spectrometry. walshmedicalmedia.comnih.gov LC-MS/MS methods can simultaneously measure 6β-hydroxycortisol and cortisol in various biological samples, including plasma and urine. nih.govjst.go.jpresearchgate.net

Sample preparation typically involves protein precipitation for plasma or solid-phase extraction/liquid-liquid extraction for urine. walshmedicalmedia.comresearchgate.net Chromatographic separation is commonly achieved on a C18 column. nih.govjst.go.jpresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govjst.go.jpresearchgate.net For example, one method used the transition m/z 407.1 → 361.1 for 6β-hydroxycortisol. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as 6β-[9,11,12,12-2H4]hydroxycortisol, is standard practice to ensure high accuracy and precision. nih.govdeepdyve.com

LC-MS/MS methods have achieved very low limits of quantification. One study reported an LLOQ of 38.513 pg/mL for 6β-hydroxycortisol in human plasma. nih.govdeepdyve.com Another method established an LLOQ of 0.0400 ng/mL in plasma. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF), further enhances specificity by providing exact mass measurements, which helps to separate the analyte from co-eluting isobaric species. walshmedicalmedia.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique for steroid analysis, including 6β-hydroxycortisol. oup.com Before analysis, steroids must undergo a derivatization process to make them volatile enough for gas chromatography. oup.com GC-MS has been used to develop methods for the simultaneous quantification of multiple endogenous steroids, including cortisol, cortisone, and 6β-hydroxycortisol in urine. bvsalud.org

In a typical GC-MS method, after extraction, the analytes are derivatized and then separated on a capillary column before being detected by the mass spectrometer, which can be operated in either full-scan or selected ion monitoring (SIM) mode for targeted analysis. oup.comnih.gov One validated method using a gas chromatograph interfaced with a triple-quadrupole mass spectrometer reported an analytical run time of 20 minutes for urinary cortisol, cortisone, and 6β-hydroxycortisol. bvsalud.orgresearchgate.net This technique provides high specificity and has been successfully applied to measure endogenous steroid profiles. bvsalud.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool primarily used for structural elucidation of organic compounds, including metabolites like 6β-hydroxycortisol. mdpi.comwikipedia.org While less sensitive than mass spectrometry-based methods, NMR is a non-destructive technique that provides detailed structural information. mdpi.comnih.gov Its strength lies in its ability to identify molecular structures and differentiate between isomers without the need for reference standards. mdpi.comdntb.gov.ua

Quantitative NMR (qNMR) can be used to determine the absolute concentration and purity of analytes. mdpi.com 1H-NMR is considered a method of choice for both qualitative and quantitative analysis, allowing for structure determination, purity checks, and quantification of isolated metabolites. nih.gov However, the successful application of NMR for quantifying metabolites in complex biofluids is often limited by the presence of endogenous compounds that can obscure the signals of interest, necessitating significant sample clean-up and separation. nih.gov Therefore, NMR is more commonly used for the structural confirmation of isolated metabolites rather than for routine high-throughput quantification in clinical research. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure that the data generated are reliable, accurate, and reproducible. Regulatory guidelines provide a framework for validating bioanalytical methods.

Accuracy, expressed as the percentage of recovery or relative error (RE), and precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), are critical performance characteristics. jst.go.jp For 6β-hydroxycortisol quantification, various validated methods have demonstrated high levels of accuracy and precision.

For HPLC-based methods, one study reported accuracy ranging from 98.16% to 115.50% and an intra-run and inter-run precision below 9.45%. oup.com Another HPLC study found relative errors to be less than -5.69% and inter-assay precision (RSD) to be under 2.61%. nih.gov

LC-MS/MS methods consistently show excellent accuracy and precision. One UPLC-MS method demonstrated accuracy between 93.3% and 102.3% recovery, with maximum intraday and interday CVs of 3.7% and 5.3%, respectively. walshmedicalmedia.com Another LC-MS/MS study reported intra-day and inter-day precision (RSD) and accuracy (RE) values of less than 5.4% and 3.9%, respectively. nih.govdeepdyve.com A separate LC-MS/MS method for plasma analysis showed intra-run and inter-run precision of <6.8% and accuracy within -5.2% to 3.5%. nih.govresearchgate.net

A GC-MS method for the simultaneous quantification of several steroids, including 6β-hydroxycortisol, reported accuracy between 93.18% and 110.0% and precision from 1.96% to 5.34%. bvsalud.org

The tables below summarize the performance characteristics of various analytical methods used for the quantification of 6β-hydroxycortisol.

Table 1: Performance of HPLC Methods for 6β-Hydroxycortisol Quantification

| Method | Matrix | Accuracy (% Recovery or RE) | Precision (% CV or RSD) | LLOQ/LOD | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Urine | 98.16% to 115.50% | <9.45% | 5 ng/mL (LLOQ) | oup.com |

| HPLC-UV | Urine | RE: -5.69% to -3.96% | <2.61% | 41.08 ng/mL (LLOQ) | nih.gov |

| HPLC-FLD | Plasma/Urine | Not Reported | Not Reported | 0.5 ng/mL (LOD) | encyclopedia.pub |

Table 2: Performance of LC-MS/MS Methods for 6β-Hydroxycortisol Quantification

| Method | Matrix | Accuracy (% Recovery or RE) | Precision (% CV or RSD) | LLOQ | Reference |

|---|---|---|---|---|---|

| UPLC-QTOF MS | Urine | 93.3% to 102.3% | Intraday: <3.7%, Interday: <5.3% | 13.6 fmol (on-column) | walshmedicalmedia.com |

| LC-MS/MS | Plasma | RE: <3.9% | RSD: <5.4% | 38.513 pg/mL | nih.govdeepdyve.com |

| LC-MS/MS | Plasma | RE: -5.2% to 3.5% | <6.8% | 0.0400 ng/mL | nih.govresearchgate.net |

| LC-MS/MS | Urine | RE and CV within ±15% (LQC, MQC, HQC) | RE and CV within ±15% (LQC, MQC, HQC) | 3 ng/mL | jst.go.jp |

Table 3: Performance of GC-MS Methods for 6β-Hydroxycortisol Quantification

| Method | Matrix | Accuracy (% Recovery) | Precision (% CV) | LLOQ | Reference |

|---|---|---|---|---|---|

| GC-MS/MS | Urine | 93.18% to 110.0% | 1.96% to 5.34% | Not Reported | bvsalud.org |

Sensitivity and Limit of Detection

The sensitivity of an analytical method, often defined by its Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ), is a critical parameter for the reliable measurement of endogenous compounds like 6β-hydroxycortisol, which can be present at low concentrations.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been utilized, with one method reporting LLOQs of 21.5 ng/mL for 6β-hydroxycortisol and 5.0 ng/mL for cortisol in urine. researchgate.net However, to achieve higher sensitivity, researchers have increasingly turned to mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly improved sensitivity. For instance, a UPLC-MS method for urinary analysis established an LOD of 0.3 ng/mL and an LLOQ of 1.0 ng/mL for 6β-hydroxycortisol. walshmedicalmedia.com Another sensitive LC-MS/MS method using on-line solid-phase extraction (SPE) for urine samples reported an LLOQ of 1 ng/mL. researchgate.net For plasma analysis, a highly sensitive LC-MS/MS method achieved an LLOQ of 38.513 pg/mL. researchgate.netnih.gov Other LC-MS/MS methods have reported LLOQs for urine and plasma at approximately 2 ng/mL. nih.gov Immunoassays, such as ELISA, have also been used, with one kit reporting a minimum detection limit of 50 pg/mL for urinary 6β-hydroxycortisol. nih.gov

Below is a table summarizing the sensitivity of various analytical methods for 6β-Hydroxycortisol.

Recovery and Interference Considerations

Achieving accurate measurements requires efficient recovery of the analyte from the biological matrix and minimizing interference from other structurally similar compounds.

Recovery: Extraction recovery is a measure of the efficiency of the sample preparation process. Studies have reported varying recovery rates depending on the method and matrix. For urine, one study found extraction recoveries of 64.1% for 6β-hydroxycortisol. researchgate.net Other methods have demonstrated higher efficiency, with mean absolute recoveries reported to be above 96.1% and accuracy ranging from 93.3% to 102.3%. walshmedicalmedia.commdpi.com For plasma, recovery of cortisol has been noted at 88.7%. researchgate.net High and consistent recoveries, ranging from 87% to 101% for multiple steroids including cortisol metabolites, have been achieved using solid-phase extraction (SPE). plos.org

Interference: A significant challenge in quantifying cortisol and its metabolites is interference, particularly with less specific methods like immunoassays. researchgate.net 6β-hydroxycortisol has been shown to have variable cross-reactivity with anticortisol antibodies used in commercial immunoassay kits, with reported rates ranging from 0.1% to 10%. nih.gov This cross-reactivity can lead to a positive interference, resulting in falsely elevated urinary free cortisol (UFC) measurements. nih.gov Standard extraction with methylene (B1212753) chloride, as recommended by some kits, may not eliminate this interference. nih.gov To circumvent this, more robust sample preparation techniques are necessary. Solid-phase extraction (SPE) has been shown to be an effective and inexpensive means to remove 6β-hydroxycortisol from urine samples prior to immunoassay, thereby improving accuracy. plos.orgnih.gov Chromatographic methods like LC-MS/MS are inherently more specific and less susceptible to such interferences. researchgate.net

Sample Collection and Preparation for Research Studies

Proper sample collection and preparation are critical preliminary steps for the accurate quantification of 6β-hydroxycortisol. The choice of biological matrix and the extraction technique significantly impacts the quality of the results.

The most common biological samples used are urine and plasma. researchgate.netnih.gov Saliva has also been explored as a non-invasive alternative. nih.gov Sample preparation aims to extract and concentrate the analytes of interest while removing interfering substances from the complex biological matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). walshmedicalmedia.comresearchgate.net

For urinary analysis, LLE with ethyl acetate (B1210297) has been shown to be effective. walshmedicalmedia.comresearchgate.net SPE is also widely used and is considered superior for removing interfering compounds. walshmedicalmedia.complos.org Some methods employ a combination of SPE and LLE for enhanced purification. researchgate.net For advanced LC-MS/MS applications, on-line sample cleanup using column switching automates the extraction process, increasing throughput and reproducibility. nih.gov In some studies, enzymatic hydrolysis is included in the sample preparation to measure both free and conjugated forms of the steroids. jst.go.jp

Urinary Excretion Measurement and Ratios (e.g., 6β-Hydroxycortisol/Cortisol Ratio)

The measurement of 6β-hydroxycortisol in urine, particularly as a ratio to cortisol, is a widely used non-invasive method in research. nih.govnih.gov The primary advantage of using the 6β-hydroxycortisol/cortisol ratio is that it helps to correct for variations in cortisol production, such as the natural circadian rhythm. drugbank.com This adjustment allows for the use of spot urine samples, often from the first morning void, rather than requiring cumbersome 24-hour urine collections. nih.govdrugbank.comnih.gov

Research has demonstrated a wide range of urinary concentrations and ratios in healthy individuals. In one study, urinary concentrations of 6β-hydroxycortisol ranged from 24 to 670 ng/mL, while cortisol ranged from 1.0 to 142 ng/mL. nih.gov The resulting metabolic ratio showed a more than 20-fold variation among individuals. nih.gov Another study reported a range for the ratio of 1.6 to 21.7 in a small cohort of 14 individuals. drugbank.com This significant inter-individual variability is a key consideration in the interpretation of results. nih.govnih.gov

Plasma Concentration Measurement

While urine is the most common matrix, the measurement of 6β-hydroxycortisol in plasma is also a valuable research tool. nih.govnih.gov Similar to urinary analysis, plasma concentrations are often expressed as a ratio to cortisol (plasma 6β-OHF/F ratio) to provide a minimally invasive index for research. nih.gov

Studies have established reference concentrations in healthy subjects. For example, one study reported morning plasma 6β-hydroxycortisol levels in control subjects to be 74.3 ± 3.6 ng/dL. akjournals.com Another investigation found baseline plasma levels of 62.0 ± 4 ng/dL in a control group. nih.gov A study exploring the plasma 6β-OHF/F ratio as a biomarker found that it ranged from 0.00565 to 0.01556 in a group of 39 healthy participants and showed a strong correlation with other established markers. nih.gov

Consideration of Sample Stability and Storage

The stability of 6β-hydroxycortisol in biological samples under various storage conditions is crucial for ensuring the integrity of research results, especially in large-scale studies where immediate analysis is not always feasible.

Studies have investigated the effects of anticoagulants and storage temperature on plasma and serum samples. One study found no significant difference in concentrations between samples collected with sodium heparin, serum separation gel, or EDTA-2 potassium when analyzed on the day of collection. researchgate.net However, storage conditions can affect concentrations. Serum samples stored at 4°C for 7 days showed a slight decrease in 6β-hydroxycortisol. researchgate.net Storing whole blood at 4°C for 7 days led to higher measured concentrations of 6β-hydroxycortisol compared to storing serum under the same conditions. researchgate.net Therefore, using serum stored at –20°C is considered more desirable. researchgate.net Other protocols specify storing plasma and urine samples at -20°C until analysis. nih.govmdpi.com

The stability in urine has also been assessed. One study demonstrated that urinary 6β-hydroxycortisol is stable when stored at room temperature (25°C) for up to 24 hours, at 4°C for 48 hours, and at –80°C for at least 28 days. jst.go.jp The compound also remained stable through three freeze-thaw cycles. jst.go.jp

Standardization of Measurement and Interpretation of Levels

Despite its utility, the lack of standardization in the measurement and interpretation of 6β-hydroxycortisol levels presents a significant challenge in research. walshmedicalmedia.comnih.gov

A major issue is the variability among different analytical methods, especially immunoassays, where cross-reactivity with other steroids can lead to inaccurate results. nih.gov Even with more specific chromatographic methods, large inter-individual and intra-individual variations in the 6β-hydroxycortisol/cortisol ratio have been consistently reported. nih.govnih.gov This variability can be extensive, with some studies noting a more than 20-fold difference in the metabolic ratio among healthy individuals. nih.gov

Furthermore, interpretation of the levels is complicated by demographic and physiological factors. Studies have shown that the ratio can be influenced by gender and ethnicity. nih.govnih.gov For instance, one study reported significantly higher ratios in Caucasian females compared to males, while another found that Asian women had two- to threefold lower ratios than Caucasian women. nih.govnih.gov These findings highlight that a "one-size-fits-all" reference range is not appropriate and that these factors must be considered when interpreting data. A comprehensive review concluded that while urinary 6β-hydroxycortisol excretion is a useful metric when subjects act as their own controls (e.g., in drug-interaction studies), its high variability makes it less reliable for determining absolute activity levels in individuals. nih.gov

Below is a table summarizing key findings on factors influencing the interpretation of 6β-Hydroxycortisol levels.

Research Paradigms and Experimental Approaches

In Vitro Studies with Hepatic Microsomes and Recombinant Enzymes

In vitro studies are fundamental for elucidating the specific enzymatic pathways involved in the formation of 6β-Hydroxycortisol. These experiments typically utilize human liver microsomes (HLMs) or recombinant human CYP enzymes expressed in cellular systems.

Key Findings from In Vitro Research:

Primary Role of CYP3A4: Studies using HLMs have demonstrated that CYP3A4 is the principal enzyme responsible for the 6β-hydroxylation of cortisol to form 6β-Hydroxycortisol. capes.gov.brebi.ac.ukresearchgate.net This has been confirmed through experiments with recombinant CYP3A4. capes.gov.brnih.gov

Enzyme Inhibition: The inhibitory effects of various compounds on 6β-Hydroxycortisol formation are assessed by incubating them with HLMs or recombinant enzymes. For instance, potent CYP3A4 inhibitors like ketoconazole (B1673606) and itraconazole (B105839) have been shown to significantly decrease the production of 6β-Hydroxycortisol. ebi.ac.ukresearchgate.net In one study, itraconazole inhibited the formation of 6β-hydroxycortisol in HLMs with a half-maximal inhibitory concentration (IC50) of 68 nM. researchgate.net

Enzyme Induction: Conversely, the inducing potential of certain drugs on CYP3A4 can be observed. Compounds like rifampicin (B610482) have been shown to increase CYP3A4 mRNA expression and the activity of testosterone (B1683101) 6β-hydroxylation, a reaction also catalyzed by CYP3A4, in primary human hepatocytes. nih.gov

Metabolite Formation Kinetics: These systems allow for the determination of kinetic parameters of the 6β-hydroxylation reaction. For example, the formation of 6β-hydroxycortisol and 6β-hydroxycortisone in HLMs was found to be catalyzed by CYP3A4. ebi.ac.ukresearchgate.net

Table 1: Examples of In Vitro Studies on 6β-Hydroxycortisol Formation

| Experimental System | Compound Tested | Key Finding | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Itraconazole | Inhibited formation of 6β-hydroxycortisol and 6β-hydroxycortisone. ebi.ac.ukresearchgate.net | ebi.ac.ukresearchgate.net |

| Recombinant Human CYP3A4 | Testosterone, Methandienone | Produced 6β-hydroxyl metabolites, demonstrating CYP3A4's role in this reaction. capes.gov.br | capes.gov.br |

| Primary Human Hepatocytes | MKC-963 | Increased CYP3A4 mRNA expression and testosterone 6β-hydroxylation activity. nih.gov | nih.gov |

| Human Liver Microsomes (HLMs) | Ketoconazole, Troleandomycin (B1681591) | Significantly decreased the 6β-hydroxylation of cortisol. researchgate.net | researchgate.net |

Animal Model Research in 6β-Hydroxycortisol Studies

Animal models are instrumental in studying the in vivo relevance of 6β-Hydroxycortisol as a biomarker for CYP3A activity under various physiological and pathological conditions. These studies often precede or complement human clinical trials.

Applications of Animal Models:

Drug Metabolism and Induction/Inhibition: Animal models are used to investigate how new drug candidates affect CYP3A enzymes by measuring changes in urinary or plasma 6β-Hydroxycortisol levels. This helps predict potential drug-drug interactions in humans. ebi.ac.ukresearchgate.net For example, illicit, low-dose, long-term corticosteroid treatment in cattle has been screened for by observing the urinary 6β-hydroxycortisol/cortisol ratio. ebi.ac.uk

Disease Models: In animal models of diseases like arthritis, changes in inflammatory markers can be correlated with alterations in steroid metabolism, including 6β-Hydroxycortisol levels.

Toxicology Studies: The impact of exposure to environmental toxins or xenobiotics on hepatic enzyme activity can be assessed by monitoring 6β-Hydroxycortisol.

Table 2: Selected Animal Model Research Findings

| Animal Model | Context of Study | Key Finding | Reference |

|---|---|---|---|

| Cattle | Screening for illicit dexamethasone (B1670325) treatment | Urinary 6β-hydroxycortisol/cortisol ratio was a useful, non-invasive screening test. ebi.ac.uk | ebi.ac.uk |

| Rats | Study of cefdinir (B1668824) related substances | LC-MS/MS methods were developed to determine corticoids including 6β-hydroxycortisol. researchgate.net | researchgate.net |

| Neonatal Göttingen minipig | Proposed model for perinatal asphyxia under hypothermia | Suggested as a model to study the impact on drug metabolism. |

Human Clinical Research Designs

Human studies are essential to validate the use of 6β-Hydroxycortisol as a clinical biomarker and to understand its variability in different populations and clinical settings.

Cohort Studies

Cohort studies follow groups of individuals over time to investigate the association between certain characteristics and outcomes. In the context of 6β-Hydroxycortisol, these studies often examine its ratio to cortisol as a marker for CYP3A activity in relation to disease risk or physiological states.

Examples of Cohort Study Findings:

A prospective cohort study investigated the variability of the urinary 6β-hydroxycortisol/cortisol ratio during the menstrual cycle and found no significant variation between the follicular, ovulatory, or luteal phases. nih.gov

Another study involving patients with adrenal tumors found that those with Cushing's syndrome had higher levels of 6β-hydroxycortisol compared to those with primary aldosteronism. e-enm.org

An epidemiological study found a higher mean ratio of 6β-hydroxycortisol to cortisol in breast cancer cases compared to controls, suggesting a potential link between CYP3A4 activity and breast cancer risk. aacrjournals.org

Longitudinal Studies

Longitudinal studies involve repeated observations of the same variables over extended periods. These are particularly useful for understanding the intra-individual variability of 6β-Hydroxycortisol and how it changes over time or in response to long-term interventions.

Key Insights from Longitudinal Research:

A longitudinal study monitoring patients receiving itraconazole pulse therapy for onychomycosis found that the urinary 6β-hydroxycortisol/cortisol ratio was significantly reduced after the first pulse, indicating CYP3A inhibition, but the effect resolved before the next pulse. nih.gov

A longitudinal twin study examining cortisol metabolism throughout adolescence showed low stability for cortisol metabolism activity indices, including those related to CYP3A4, between the ages of 9, 12, and 17. cambridge.org

Another longitudinal study focusing on pubertal development found no significant differences in the 6β-hydroxycortisol/cortisol ratio (an indicator of CYP3A4 activity) between boys and girls at different pubertal stages. bioscientifica.com

Intervention Studies (e.g., Drug Induction/Inhibition)

Intervention studies are designed to evaluate the effects of a specific treatment or intervention. In 6β-Hydroxycortisol research, these studies often involve administering a known CYP3A inducer or inhibitor and measuring the subsequent changes in the 6β-hydroxycortisol/cortisol ratio.

Findings from Intervention Studies:

Studies with the CYP3A4 inducer rifampicin have shown a significant increase in the urinary 6β-hydroxycortisol/cortisol ratio. jci.org

Administration of CYP3A4 inhibitors like itraconazole leads to a marked decrease in the 6β-hydroxycortisol/cortisol ratio. nih.gov One study showed a 68% reduction from baseline after the first pulse of itraconazole therapy. nih.gov

A study involving the drug MKC-963 found that repeated administration led to increased urinary excretion ratios of 6β-hydroxycortisol to free cortisol, suggesting autoinduction of its own metabolism via CYP3A4. nih.gov

Population Pharmacokinetic Studies

Population pharmacokinetics (PopPK) uses sparse data collected from patients during routine clinical care to describe the pharmacokinetic properties of a drug in a specific population and to identify sources of variability. tg.org.au

Role in 6β-Hydroxycortisol Research:

PopPK studies can incorporate the urinary 6β-hydroxycortisol/cortisol ratio as a covariate to help explain the variability in the clearance of drugs that are CYP3A substrates. imrpress.com

One study aimed to describe the pharmacokinetics of clarithromycin (B1669154) in hospitalized patients and investigated whether the 6β-hydroxycortisol/cortisol ratio could partially explain the observed variability. imrpress.com

These studies help in understanding how baseline CYP3A activity, as measured by 6β-Hydroxycortisol, influences drug exposure and response in a real-world patient population, which can inform dosing guidelines.

Data Analysis and Statistical Methodologies

The analysis of data in studies involving 6β-hydroxycortisol relies on robust statistical methods to interpret results, compare groups, and determine the significance of findings. A cornerstone of this analysis is the use of the urinary 6β-hydroxycortisol to cortisol (6β-OHC/F) ratio, a non-invasive biomarker for the activity of the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netresearchgate.netnih.govresearchgate.net This ratio helps to normalize the data, accounting for natural fluctuations in cortisol levels. uzh.ch

Commonly, non-parametric tests are employed due to the distribution of the data. Tests such as the Mann-Whitney U test are used for comparing two independent groups, while the Kruskal-Wallis test is used for comparing more than two groups. researchgate.netdovepress.com For paired data, such as measurements before and after an intervention, the Wilcoxon t-test is utilized. walshmedicalmedia.com In cases where data are normally distributed or can be transformed to approximate a normal distribution, parametric tests like the paired two-tailed t-test are used. walshmedicalmedia.com

To explore relationships between variables, correlation and regression analyses are fundamental. Spearman's rank correlation and Pearson's correlation coefficient are frequently calculated to assess the strength and direction of association between the 6β-OHC/F ratio and other continuous variables, such as drug clearance or concentrations of other metabolites. nih.govmdpi.com Linear and multivariate regression models are employed to predict outcomes and control for potential confounding variables like age, sex, liver function markers, and genetic polymorphisms. nih.govfrontiersin.org Software such as SPSS and SYSTAT are often mentioned in these analyses. researchgate.netdovepress.comwalshmedicalmedia.com

Data are typically presented as mean ± standard deviation (SD), mean ± standard error (SE), or median with ranges or interquartile ranges. researchgate.netwalshmedicalmedia.com The coefficient of variation (CV%) is also calculated to describe the extent of inter-individual and intra-individual variability. dovepress.com Statistical significance is generally set at a p-value of less than 0.05. researchgate.netdovepress.comnih.govspandidos-publications.com

Detailed Research Findings

Research into 6β-hydroxycortisol has yielded specific quantitative findings, often detailed in comprehensive tables that allow for clear comparison and analysis.

One area of focus is the impact of genetic variations on CYP3A activity, as measured by the 6β-hydroxycortisol/cortisol ratio. Studies have stratified populations based on their genotype for enzymes like CYP3A5 to observe differences in metabolic activity. For instance, a study in a North Indian population demonstrated a statistically significant difference in the mean 6β-OH-CS/CS ratio between individuals with wild-type (CYP3A51/1) and mutant (CYP3A53/3) genotypes. spandidos-publications.com

Table 1: Urinary 6β-OH-CS/Cortisol Ratio by CYP3A5*3 Genotype

| Genotype | Number of Subjects (n) | Mean 6β-OH-CS/CS Ratio |

|---|---|---|

| Wild-type homozygotes (CYP3A51/1) | 12 | 110 |

| Heterozygotes (CYP3A51/3) | 62 | 76 |

| Mutant homozygotes (CYP3A53/3) | 76 | 69 |

Another key research paradigm involves assessing CYP3A activity by grouping individuals based on their metabolic ratio. This allows for the characterization of low, intermediate, and high enzyme activity phenotypes within a population. Such studies have found that as the CYP3A activity group increases, the mean concentration of cortisol decreases while the concentration of 6β-hydroxycortisol and the metabolic ratio significantly increase. spandidos-publications.com

Table 2: Phenotype Analysis Based on CYP3A Activity

| Parameter | Low Activity Group (n=75) | Intermediate Activity Group (n=150) | High Activity Group (n=75) |

|---|---|---|---|

| Mean Cortisol (ng/ml) | 197 | 124 | 58 |

| Mean 6β-OH-Cortisol (ng/ml) | 2,931 | 5,596 | 7,446 |

| Mean 6β-OH-Cortisol/Cortisol Ratio | 16 | 47 | 135 |

Furthermore, multivariate analysis has been crucial in identifying significant predictors of drug clearance, where 6β-hydroxycortisol plays a role as a biomarker. In a study on patients receiving docetaxel (B913), the total amount of 24-hour urinary 6β-hydroxycortisol (T6β-OHF) after cortisol administration was found to be the most significant predictor of docetaxel clearance. nih.gov

Table 3: Multivariate Analysis of Factors Correlated with Docetaxel Clearance

| Variable | Significance (P-value) |

|---|---|

| Total 24-h Urinary 6β-OHF (T6β-OHF) | <0.001 |

| alpha-1-acid glycoprotein | <0.004 |

| AST (Aspartate aminotransferase) | 0.007 |

| Age | 0.022 |

These examples of data analysis and detailed findings underscore the utility of 6β-hydroxycortisol as a biomarker and the importance of rigorous statistical methodologies in interpreting its role in human metabolism and drug interactions.

Future Directions and Unanswered Questions in 6β Hydroxycortisol Research

Advanced Applications in Personalized Medicine and Precision Dosing

The potential of 6β-hydroxycortisol as a tool for personalized medicine is a significant focus of ongoing research. wikipedia.orgresearchgate.net The goal is to individualize drug therapy to maximize efficacy and minimize toxicity, which is largely dependent on an individual's drug metabolism capacity. researchgate.net The ratio of 6β-hydroxycortisol to cortisol in urine or plasma is a promising non-invasive, endogenous biomarker for assessing the in-vivo activity of CYP3A4, an enzyme responsible for the metabolism of over 50% of clinically used drugs. oup.compsu.edu

Advanced applications focus on using this biomarker for precision dosing. nih.gov By identifying patients with extremely low or high CYP3A activity before treatment begins, clinicians could optimize the initial drug dose, potentially mitigating the risk of adverse reactions or therapeutic failure. nih.gov Research has demonstrated a good correlation between the plasma 6β-hydroxycortisol/cortisol ratio and the 6β-hydroxylation clearance of endogenous cortisol, supporting its use as a reliable index. nih.gov The development of minimally invasive sampling techniques, such as the use of dried blood spots (DBS), further enhances its clinical utility, making it easier to monitor CYP3A activity in any patient population for the purpose of personalized medicine. nih.gov

Elucidation of the Physiological Role of 6β-Hydroxycortisol

Beyond its established role as a metabolite in the clearance pathway of cortisol, the precise physiological function of 6β-hydroxycortisol itself is not fully understood. wikipedia.org It is recognized as a C21-steroid and a human metabolite produced from cortisol. ebi.ac.uk Historically, its significance in human corticoid metabolism has been a subject of inquiry since the early 1960s. nih.govdeepdyve.com

Further Investigation of Genetic and Epigenetic Modulators

The significant variability in CYP3A activity among individuals is influenced by a combination of genetic and non-genetic factors. researchgate.net The urinary 6β-hydroxycortisol/cortisol ratio, as a non-invasive biomarker, is particularly well-suited for studying these genetic differences. ebi.ac.ukresearchgate.net A key area for future investigation is the relationship between polymorphisms in the CYP3A4 gene and the excretion of 6β-hydroxycortisol. nih.gov

Furthermore, other genes, such as CYP3A5, exhibit polymorphisms that affect enzyme expression and activity. nih.gov Studies have indicated a strong genetic component to the variation in 24-hour urinary 6β-hydroxycortisol levels. nih.gov In addition to genetics, epigenetic modulators are also believed to play a role. researcher.lifescispace.com Future studies need to comprehensively map the genetic and epigenetic factors that regulate the expression and activity of enzymes involved in cortisol hydroxylation. This knowledge is essential for refining the use of 6β-hydroxycortisol as a biomarker and for advancing the goals of precision medicine. researchgate.net

Development of Novel and Refined Biomarker Assays

The accurate measurement of 6β-hydroxycortisol is fundamental to its clinical application. Various analytical methods have been developed, each with its own advantages and limitations. Early methods included enzyme immunoassays (EIA) for use in serum and urine. oup.com However, a significant drawback of immunoassays is the potential for cross-reactivity and interference from other cortisol metabolites, which can impact the reliability of the results, especially in patients with hypercortisolism or those on medications affecting CYP3A4 activity. mdpi.com

To overcome these limitations, more specific and sensitive methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated for use in urine, plasma, and dried blood spots. nih.govresearchgate.netjst.go.jp Recent advances include the use of high-resolution mass spectrometry (LC-HRMS), which provides even greater accuracy. mdpi.com Future efforts will likely focus on:

Further refining these mass spectrometry-based methods to enhance throughput and reduce cost for routine clinical use. researchgate.net

Developing and validating assays for less invasive matrices, such as saliva or dried blood spots, to simplify sample collection. nih.gov

Standardizing assay protocols across laboratories to ensure comparability of results, a crucial step for widespread clinical adoption. nih.gov

Comprehensive Assessment of Inter-individual and Intra-individual Variability

A major challenge in the clinical use of the 6β-hydroxycortisol/cortisol ratio is the high degree of variability observed both between individuals and within the same individual over time. ebi.ac.uknih.gov Studies have reported substantial differences:

Inter-individual variability: Research has shown an approximately 4-fold inter-individual variability in the 6β-hydroxylation clearance of cortisol. researchgate.netnih.gov The metabolic ratio of 6β-hydroxycortisol to cortisol in urine has been observed to vary by more than 20-fold among healthy individuals. ebi.ac.ukresearchgate.net This variability has been noted in studies involving Caucasian and Chinese subjects. psu.eduresearchgate.net

Intra-individual variability: Significant day-to-day fluctuations have also been documented, with studies reporting a 1.5-fold to 3.4-fold intra-individual variability in clearance. nih.gov One study noted that the urinary ratio demonstrated higher intra-individual variability compared to midazolam clearance, another CYP3A biomarker. nih.gov

Factors contributing to this variability include gender, with some studies showing higher metabolic ratios in females compared to males. ebi.ac.ukresearchgate.net While some research found no distinct diurnal rhythm in CYP3A activity as measured by this marker, the effect of circadian cycles remains a factor to be fully evaluated. ebi.ac.uknih.gov A critical future direction is to comprehensively characterize the sources of this variability. Understanding and accounting for these variations are essential for establishing reliable reference ranges and improving the diagnostic and predictive accuracy of 6β-hydroxycortisol as a clinical biomarker. nih.gov

Q & A

Basic Research Questions

Q. How is 6β-Hydroxycortisol measured in urine to assess CYP3A activity, and what methodological considerations are critical?

- Answer : The urinary 6β-hydroxycortisol/cortisol ratio is quantified using LC-MS/MS with on-line solid-phase extraction (SPE) to enhance sensitivity and specificity. Isotope-labeled internal standards (e.g., deuterated cortisol) are used to correct for matrix effects and recovery variability. Method validation includes precision (<8% CV) and accuracy (85–115%) assessments . First-morning urine samples are preferred to minimize circadian variability, and repeated measurements over weeks or months are recommended to account for intra-individual fluctuations .

Q. What is the biochemical significance of 6β-Hydroxycortisol as a cortisol metabolite?

- Answer : 6β-Hydroxycortisol is the primary unconjugated urinary metabolite of cortisol, produced via CYP3A4-mediated hydroxylation . Its excretion reflects hepatic and extrahepatic CYP3A activity, making it a non-invasive biomarker for enzyme induction/inhibition. Elevated levels correlate with conditions like Cushing’s syndrome or ACTH administration due to increased cortisol turnover .

Q. What are the key experimental protocols for isolating 6β-Hydroxycortisol from biological samples?

- Answer : Early methods used paper chromatography and ethyl acetate extraction to separate polar corticosteroids. Modern workflows involve enzymatic hydrolysis of glucuronide conjugates (if measuring total metabolites), followed by SPE or liquid-liquid extraction. Chromatographic separation is optimized to resolve 6β-hydroxycortisol from structural analogs (e.g., 6α-hydroxycortisol) .

Advanced Research Questions

Q. How can researchers address high intra-individual variability in the 6β-hydroxycortisol/cortisol ratio during longitudinal studies?

- Answer : Intra-individual variability (30–32% over 3–4 months) necessitates repeated sampling and mixed-effects statistical models . Genetic factors (heritability estimate: 0.91) contribute significantly, so stratifying populations by ethnicity or CYP3A4/5 genotypes reduces confounding. Paired studies (e.g., pre/post-drug intervention) improve signal-to-noise ratios .

Q. Why does the 6β-hydroxycortisol/cortisol ratio poorly correlate with midazolam clearance for hepatic CYP3A phenotyping?

- Answer : Midazolam clearance reflects hepatic CYP3A4 activity , whereas the cortisol ratio captures both hepatic and extrahepatic (e.g., intestinal, renal) CYP3A. Discrepancies arise from tissue-specific enzyme regulation and differential sensitivity to inhibitors (e.g., fluvoxamine reduces midazolam clearance 1.5-fold vs. cortisol ratio 1.9-fold). Combined use of multiple biomarkers (e.g., 4β-hydroxycholesterol) improves phenotyping accuracy .

Q. How does traumatic brain injury (TBI) influence 6β-hydroxycortisol excretion, and what mechanistic insights does this provide?

- Answer : TBI increases the cortisol ratio by non-specific induction of CYP3A4 and UGTs , accelerating valproate metabolism. Studies use GC-MS for valproate metabolite profiling and HPLC for cortisol ratio measurement. The percent change in the ratio correlates with intrinsic clearance (r² >0.8), suggesting systemic enzyme upregulation post-injury .

Q. What genetic and population-specific factors affect the utility of the cortisol ratio in CYP3A research?

- Answer : Ethnic variability (e.g., 30-fold range in Chinese cohorts) and CYP3A5 polymorphisms (active in 15–30% of Asians/Africans) necessitate population-specific thresholds. Gender differences (e.g., higher ratios in females) require stratification, as estrogen modulates CYP3A4 expression .

Q. How are novel analytical methods for 6β-hydroxycortisol validated against gold-standard assays?

- Answer : New methods (e.g., dried blood spot LC-MS/MS) are cross-validated against established urine-based assays using Bland-Altman plots and Deming regression . Sensitivity to detect ≥20% induction/inhibition is benchmarked against rifampicin/ketoconazole interventions .

Contradictions and Limitations

- Contradiction : While the cortisol ratio is widely used, its poor correlation with hepatic CYP3A activity (midazolam clearance) questions its reliability for liver-specific phenotyping .

- Limitation : High background variability reduces sensitivity to detect mild enzyme induction (<2-fold). Complementary biomarkers (e.g., 4β-hydroxycholesterol) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。